molecular formula C19H21N5OS B3038480 4-(4-Benzylpiperidino)thieno[2,3-d]pyrimidine-6-carbohydrazide CAS No. 866020-60-2

4-(4-Benzylpiperidino)thieno[2,3-d]pyrimidine-6-carbohydrazide

Cat. No.: B3038480
CAS No.: 866020-60-2
M. Wt: 367.5 g/mol
InChI Key: JPNPFHNYFAIFNH-UHFFFAOYSA-N
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Description

4-(4-Benzylpiperidino)thieno[2,3-d]pyrimidine-6-carbohydrazide is a heterocyclic compound with a complex structure that includes a thieno[2,3-d]pyrimidine core, a benzylpiperidine moiety, and a carbohydrazide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzylpiperidino)thieno[2,3-d]pyrimidine-6-carbohydrazide typically involves multi-step organic reactionsKey steps may include cyclization reactions, nucleophilic substitutions, and condensation reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity. Industrial production would also need to address safety and environmental concerns associated with the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzylpiperidino)thieno[2,3-d]pyrimidine-6-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thieno[2,3-d]pyrimidine derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule .

Scientific Research Applications

4-(4-Benzylpiperidino)thieno[2,3-d]pyrimidine-6-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Benzylpiperidino)thieno[2,3-d]pyrimidine-6-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. For example, it may inhibit enzymes involved in nucleotide biosynthesis, thereby affecting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Benzylpiperidino)thieno[2,3-d]pyrimidine-6-carbohydrazide is unique due to the combination of its structural features, which confer specific chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications in scientific research and drug development .

Properties

IUPAC Name

4-(4-benzylpiperidin-1-yl)thieno[2,3-d]pyrimidine-6-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5OS/c20-23-18(25)16-11-15-17(21-12-22-19(15)26-16)24-8-6-14(7-9-24)10-13-4-2-1-3-5-13/h1-5,11-12,14H,6-10,20H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPNPFHNYFAIFNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=C4C=C(SC4=NC=N3)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101128048
Record name 4-[4-(Phenylmethyl)-1-piperidinyl]thieno[2,3-d]pyrimidine-6-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101128048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866020-60-2
Record name 4-[4-(Phenylmethyl)-1-piperidinyl]thieno[2,3-d]pyrimidine-6-carboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866020-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[4-(Phenylmethyl)-1-piperidinyl]thieno[2,3-d]pyrimidine-6-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101128048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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